
4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a cyanopyridine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanopyridine Moiety: This step involves the reaction of a suitable pyridine derivative with a cyanating agent under controlled conditions.
Attachment of the Thiophene Group: The thiophene group is introduced through a substitution reaction, often using a thiophene derivative and a suitable leaving group.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can occur at the cyanopyridine group, converting the nitrile to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and piperidine rings.
Reduction: Aminated derivatives of the cyanopyridine group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Enzyme Inhibition
The compound's potential for enzyme inhibition is another area of interest. Compounds with cyano and thiophene groups have demonstrated the ability to inhibit key enzymes involved in metabolic pathways related to cancer and other diseases. For example:
- Fatty Acid Amide Hydrolase (FAAH) : Research indicates that derivatives may inhibit FAAH, which could enhance endocannabinoid signaling, offering therapeutic benefits for inflammatory conditions.
Synthetic Pathways
The compound serves as an important intermediate in synthetic chemistry. Its structural features allow for various modifications that can lead to the development of more complex molecules. Notably:
Buchwald-Hartwig Reaction
This reaction has been utilized to replace halogen substituents with piperidine rings in similar compounds, suggesting that 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide could be synthesized or modified using this method.
Case Studies
Several case studies highlight the biological activity and synthetic utility of related compounds:
In Vitro Studies
A comparative study on similar compounds indicated a dose-dependent response in inhibiting cancer cell proliferation at concentrations ranging from 10 µM to 50 µM.
Mechanistic Studies
Research has shown that compounds with a thiophene-pyridine structure can induce apoptosis by activating specific cellular pathways, demonstrating their potential as anticancer agents.
Summary
Mechanism of Action
The mechanism of action of 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyanopyridine moiety may bind to active sites, while the piperidine and thiophene groups contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-((3-cyanopyridin-2-yl)oxy)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
4-((3-cyanopyridin-2-yl)oxy)-N-(methyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
The compound 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring
- A thiophenylmethyl group
- A cyanopyridine moiety connected through an ether linkage
This structural arrangement is critical for its biological activity, influencing how the compound interacts with various biological targets.
The primary mechanism of action for this compound involves the inhibition of the c-Met signaling pathway. c-Met is a receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and migration. Inhibition of c-Met has been linked to reduced tumor growth and metastasis in several cancer types.
Key Findings:
- Inhibition of c-Met Activity : The compound has been shown to bind directly to the c-Met receptor, leading to decreased receptor activity and subsequent downregulation of downstream signaling pathways associated with tumor growth .
Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a study focusing on lung cancer models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to inhibit c-Met signaling pathways, which are often upregulated in aggressive tumors .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar piperidine derivatives highlighted that modifications to the thiophenylmethyl group significantly impacted biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against c-Met compared to their electron-donating counterparts .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Toxicological assessments indicate a favorable safety profile, with high selectivity for tumor cells over normal cells, as indicated by the selectivity index (SI) greater than 1.0 in cytotoxicity assays .
Properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c18-11-13-3-1-7-19-16(13)23-14-5-8-21(9-6-14)17(22)20-12-15-4-2-10-24-15/h1-4,7,10,14H,5-6,8-9,12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNBWIHKOCCPDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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